molecular formula C10H10O2 B126574 5-Hydroxy-1-tetralone CAS No. 28315-93-7

5-Hydroxy-1-tetralone

Cat. No. B126574
CAS RN: 28315-93-7
M. Wt: 162.18 g/mol
InChI Key: YPPZCRZRQHFRBH-UHFFFAOYSA-N
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Description

5-Hydroxy-1-tetralone is a chemical compound that is part of the tetralone family, which are bicyclic aromatic ketones. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 5-hydroxy-1-tetralone has been explored in several studies. For instance, the synthesis of (+)-cis-8-hydroxy-1-methyl-2-(di-n-propylamino)tetralin, a potent 5-HT receptor agonist, involves the methylation of 8-hydroxy-2-(di-n-propylamino)tetralin . Another study describes the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone using sodium bis-(2-methoxy)-aluminum hydride followed by palladium on charcoal in the presence of HClO4 . Additionally, the condensation of naphthalenediols with benzene in the presence of aluminum bromide has been used to synthesize various hydroxy-4-phenyl-1- and 2-tetralones .

Molecular Structure Analysis

The molecular structure of 5-hydroxy-1-tetralone derivatives is characterized by the presence of a hydroxy group and various other substituents on the tetralin ring system. The stereochemistry of these compounds is crucial for their biological activity, as seen in the case of the potent and highly stereoselective 5-HT receptor agonist mentioned earlier .

Chemical Reactions Analysis

5-Hydroxy-1-tetralone and its derivatives undergo a variety of chemical reactions. For example, the reaction of 5-hydroxy-1-tetralone with glucose in sulfuric acid leads to the formation of a fluorescent compound, benzonaphthenedione . The synthesis of R-(+)- and S-(-)-8-hydroxy-2-(N,N-dipropylamino)-[2-3H]tetralin, a 5HT1A receptor agonist, involves a series of reactions starting from 1,7-dihydroxynaphthalene, including methylation, Birch reduction, reductive amination, acylation, and resolution by chiral mobile phase chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-1-tetralone derivatives are influenced by their molecular structure. These properties are important for their reactivity and biological activity. For instance, the presence of methoxy groups in 7,8-dimethoxy-2-tetralone has been noted for its importance as an intermediate in the synthesis of analgesics, morphines, and steroids .

Scientific Research Applications

Synthesis of Biologically Relevant Molecules

5-Hydroxy-1-tetralone is used in the synthesis of biologically significant molecules. Ghatak et al. (2003) demonstrated the synthesis of 5-hydroxy-6-methoxy-1-tetralone, a versatile building block for constructing molecules of biological interest, using a directed metallation procedure followed by regioselective methylene oxidation (Ghatak, Dorsey, Garner, & Pinney, 2003).

Drug Resistance Reversal in Bacteria

4-Hydroxy-α-tetralone and its derivatives have shown potential in reversing drug resistance in multidrug-resistant Escherichia coli. Dwivedi et al. (2014) found that these compounds, in combination with tetracycline, reduced the minimum inhibitory concentration and showed inhibition of ATP-dependent efflux pumps, indicating their role as efflux pump inhibitors (Dwivedi et al., 2014).

Development of Pharmaceutical Compounds

5-Hydroxy-1-tetralone is utilized in the development of various pharmaceutical compounds. Solladié-Cavallo et al. (2001) synthesized a new chiral oxathiane from 5-hydroxy-1-tetralone, highlighting its role in creating novel chiral compounds (Solladié-Cavallo et al., 2001).

Antitubercular Activity

Compounds derived from 5-hydroxy-1-tetralone show antitubercular activities. Lin et al. (2005) isolated new compounds from Engelhardia roxburghiana roots, including (-)-5-hydroxy-4-methoxy-1-tetralone, which exhibited significant antitubercular activities (Lin et al., 2005).

Synthesis of Analgesics and Steroids

7,8-Dimethoxy-2-tetralone, a derivative of 5-hydroxy-1-tetralone, is important in synthesizing analgesics and steroids. Cabrera et al. (2011) developed a concise route for synthesizing 7,8-dimethoxy-2-tetralone, demonstrating its significance in pharmaceutical synthesis (Cabrera, Sánchez, & Banerjee, 2011).

Neurological Disorder Treatments

5-Hydroxy-1-tetralone analogs have been explored as potential treatments for neurological conditions. Janse van Rensburg et al. (2017) synthesized 5-hydroxy substituted 2-benzylidene-1-tetralone analogues, showing their affinity as adenosine A1 and A2A receptor antagonists, potentially beneficial in Alzheimer's and Parkinson's disease treatments (Janse van Rensburg et al., 2017).

Synthesis of Levobunolol Hydrochloride

5-Hydroxy-1-tetralone is involved in the synthesis of levobunolol hydrochloride, a drug used in treating glaucoma. Zong-tao (2010) demonstrated the synthesis of levobunolol hydrochloride from 5-hydroxy-1-tetralone, indicating its importance in pharmaceutical manufacturing (Zong-tao, 2010).

Anti-Inflammatory Activity

4-Hydroxy-α-tetralone and its derivatives show potential in treating inflammatory conditions. Upadhyay et al. (2020) conducted QSAR, ADME, and docking studies on 4-hydroxy-α-tetralone analogs, indicating their potential anti-inflammatory activity and suitability for further development as anti-inflammatory drugs (Upadhyay et al., 2020).

Safety And Hazards

5-Hydroxy-1-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZCRZRQHFRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057700
Record name 5-Hydroxy-1-tetralone
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-tetralone

CAS RN

28315-93-7
Record name 5-Hydroxy-1-tetralone
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Record name 5-Hydroxy-1-tetralone
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Record name 5-Hydroxy-1-tetralone
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Record name 1,2,3,4-tetrahydro-5-hydroxynaphthalen-1-one
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Record name 5-HYDROXY-1-TETRALONE
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Synthesis routes and methods I

Procedure details

1 mol of 5-methoxy-1-tetralone are dissolved in 5 l of methylene chloride and the solution is cooled to -78° C. 500 ml of boron tribromide in 2.3 l of methylene chloride are added dropwise to this solution. The mixture is stirred at -78° C. for 30 minutes and then at 0° C. for 2.5 hours and cooled again to -78° C., and 3 l of methanol are slowly added dropwise. The mixture is evaporated, the residue is taken up in methylene chloride and the mixture is extracted 3 times with 10% strength sodium hydroxide solution. The combined sodium hydroxide solutions are acidified with concentrated hydrochloric acid and extracted 3 times by shaking with methylene chloride. After drying over sodium sulphate, the extract is evaporated. The residue is pure product and does not need to be recrystallized. The melting point is 210°-215° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 1,5-dihydroxynaphthalene (25.0 g, 156 mmol) in isopropanol (150 mL) and an aqueous (40 mL) solution of sodium hydroxide (6.3 g, 157 mmol) was added 10% palladium on carbon (3.9 g) at room temperature. The reaction mixture was put under 100 psi hydrogen in a Parr autoclave (from Parr Instrument Company) at 80° C. for 20 hours. After being cooled to room temperature, the reaction mixture was filtered through a pad of Celite® (a diatomite filter from World Minerals Inc.), and then washed with isopropanol (200 mL). The combined filtrates were treated with charcoal at 50° C. for 1 hour, and then were filtered through a pad of Celite® (diatomite filter). Isopropanol was removed, and the resulting solution was adjusted to a pH of about 2 by the slow addition of concentrated hydrochloric acid, during which a solid precipitate appeared. The solid was collected, and washed with water (100 mL×2), and then dried under high vacuum at 50° C. to give 5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (15.0 g, 60%) as a dark brown solid, which was used in the next step without further purification. MS cald. (calculated) for C10H10O2 162, obsd. (observed) 163 [(M+H)+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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